2-Amino-4-chloro-6-fluorobenzonitrile
Description
Significance of Halogenated Aminobenzonitriles in Modern Synthetic Chemistry
Halogenated building blocks, including aminobenzonitriles, are indispensable tools in modern organic synthesis. The strategic incorporation of halogen atoms like fluorine and chlorine onto an aminobenzonitrile scaffold allows for precise control over the molecule's electronic properties, reactivity, lipophilicity, and metabolic behavior. These characteristics are critical for modulating the bioactivity of pharmaceutical compounds and enhancing the performance of advanced materials.
The presence of halogens offers several advantages in synthetic chemistry:
Electronic Modulation : Halogens are strongly electron-withdrawing, which can influence the acidity/basicity and reactivity of other functional groups on the aromatic ring. This electronic modulation is crucial in fine-tuning the properties of target molecules.
Metabolic Stability : The carbon-fluorine bond, in particular, is exceptionally strong. Incorporating fluorine into drug candidates can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability. researchgate.net
Versatile Synthetic Handles : Carbon-halogen bonds serve as versatile sites for further chemical transformations. They are key reactants in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental methods for constructing C-C, C-N, and C-O bonds with high efficiency.
Bioactivity : Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a drug molecule to its biological target, thereby improving its therapeutic efficacy. nih.gov
Aminobenzonitriles themselves are important precursors for the synthesis of heterocyclic compounds. For example, the ortho-position of the amine and nitrile groups in compounds like 2-amino-6-fluorobenzonitrile (B142694) is ideal for synthesizing quinazolines, a class of bicyclic heterocycles found in various antimalarial and anticancer treatments. ossila.com
Academic Scope and Research Relevance of 2-Amino-4-chloro-6-fluorobenzonitrile
The academic interest in this compound stems from its potential as a versatile building block for synthesizing novel, highly functionalized molecules. The specific arrangement of its four different functional groups offers multiple pathways for selective chemical modification. Researchers can exploit the reactivity of the amino group, the nitrile, and the two distinct halogen atoms to construct complex molecular architectures.
While extensive research specifically detailing the applications of the this compound isomer is still emerging, its relevance can be inferred from the well-documented utility of its structural relatives. For instance, fluorinated benzonitriles are widely used as intermediates in the development of pharmaceuticals and agrochemicals. google.comresearchgate.net The compound's structure suggests its potential use as a precursor for kinase inhibitors, agrochemicals, and other biologically active compounds where precise control of substitution patterns is essential for activity. The combination of both chlorine and fluorine provides differential reactivity, allowing for sequential and site-selective cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2090445-44-4 |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| SMILES Code | N#CC1=C(F)C=C(Cl)C=C1N |
This data is compiled from chemical supplier information. bldpharm.com
Overview of Key Research Trajectories for Fluorinated and Chlorinated Benzonitrile (B105546) Derivatives
Research involving fluorinated and chlorinated benzonitrile derivatives is a dynamic area of synthetic chemistry, largely driven by their value as intermediates for high-value products. google.com The key research trajectories focus on both the synthesis and application of these compounds.
Synthesis:
Novel Synthetic Routes: A significant area of research is the development of efficient and environmentally friendly methods for synthesizing substituted benzonitriles. This includes diazotization, fluorination, ammoxidation, and hydrolysis reactions to create specific isomers. researchgate.net For example, processes have been developed for preparing chlorofluorobenzonitriles via halogen exchange reactions, replacing chlorine atoms with fluorine using alkali metal fluorides. google.com
Selective Functionalization: Researchers are exploring methods for the selective functionalization of polysubstituted benzonitriles. The different reactivities of fluorine and chlorine atoms on the same aromatic ring can be exploited to perform sequential reactions, adding to the molecular complexity in a controlled manner.
Applications:
Pharmaceuticals: Fluorinated and chlorinated benzonitriles are key building blocks for a wide range of pharmaceuticals. researchgate.net Fluorine-containing drugs account for a significant portion of all approved small-molecule therapeutics. researchgate.net These benzonitrile derivatives are used to synthesize compounds for treating cancer, infectious diseases, and central nervous system disorders. researchgate.netossila.com For example, 2-amino-6-fluorobenzonitrile is a precursor for quinazoline (B50416) derivatives used in anticancer drugs. ossila.com
Agrochemicals: These compounds are crucial intermediates in the agrochemical industry. researchgate.net For instance, fluorinated anthranilic acids, derived from the corresponding fluorinated aminobenzonitriles, are used to synthesize potent and selective herbicides. researchgate.net
Materials Science: The unique electronic properties conferred by fluorine and chlorine make these benzonitrile derivatives attractive for the synthesis of advanced materials, including dyes and polymers with specific optical or electronic characteristics. google.com
Table 2: Research Applications of Halogenated Benzonitrile Derivatives
| Derivative Class | Research Application | Example |
|---|---|---|
| Fluorinated Aminobenzonitriles | Precursors for anticancer agents (e.g., quinazolines) | 2-Amino-6-fluorobenzonitrile |
| Chlorinated Benzonitriles | Intermediates for herbicides and pharmaceuticals | 2-Chloro-6-fluorobenzonitrile |
| Polychlorinated Benzonitriles | Starting materials for halogen exchange (fluorination) reactions | Dichlorobenzonitriles |
This table summarizes applications discussed in various research articles and patents. ossila.comgoogle.comresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKORNGQUJZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Amino 4 Chloro 6 Fluorobenzonitrile
Established and Emerging Synthetic Routes to 2-Amino-4-chloro-6-fluorobenzonitrile and its Analogues
The synthesis of polysubstituted benzonitriles like this compound is a complex task that requires precise control over regioselectivity. Various strategies have been developed to construct this specific substitution pattern on the benzene (B151609) ring.
Multi-step synthesis is a common approach for producing complex molecules from simpler, commercially available starting materials. nih.gov For this compound, a plausible route could begin with a di-halogenated precursor such as 2,4-dichloro-6-fluorobenzonitrile. The synthesis would involve a sequence of controlled reactions to introduce the amino group at the correct position. An alternative strategy could involve starting with a substituted aniline (B41778) and introducing the other functional groups through a series of reactions including diazotization, halogenation, and cyanation. researchgate.net For instance, the synthesis of 2-chloro-4-aminophenol has been achieved through the chlorination of p-nitrophenol, followed by a reduction of the nitro group to an amine. google.com A similar nitration-reduction sequence could be adapted for the synthesis of the target compound.
Achieving the correct arrangement of substituents on the aromatic ring is a significant challenge. Regioselective functionalization relies on the directing effects of the substituents already present on the ring to guide the position of incoming groups. In the context of this compound, the existing halogens and the nitrile group would influence the position of the amination reaction.
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing an amino group onto a halogenated aromatic ring. The success of this reaction depends on the activation of the ring by electron-withdrawing groups and the nature of the leaving group. For example, the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) can be achieved by the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia, where one of the fluorine atoms is selectively replaced. rsc.org Challenges in regioselectivity can arise, as demonstrated by the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation, which resulted in a different product due to the selective nucleophilic substitution of a fluoride (B91410) group by hydroxide. rsc.org The development of new methodologies for the regioselective synthesis of functionalized isophthalonitriles has been explored through ring transformation strategies under mild conditions. researchgate.net
Both catalytic and non-catalytic methods are employed in the synthesis of benzonitriles and their derivatives. Non-catalytic methods often involve nucleophilic substitution reactions carried out under specific thermal conditions.
Catalytic approaches are often preferred as they can offer higher selectivity, milder reaction conditions, and reduced waste, which aligns with the principles of green chemistry. nih.gov Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) have been used as catalysts in one-pot multicomponent reactions to prepare aminopyridine derivatives, a related class of compounds. scispace.com Biocatalysis, using enzymes like lipases, has also emerged as an environmentally friendly alternative for synthesizing related heterocyclic structures through multi-component reactions. mdpi.com For reduction steps, catalytic systems such as activated carbon and ferric trichloride (B1173362) hexahydrate have been utilized. google.com
Table 1: Comparison of Catalytic Systems in Related Syntheses
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acid | ZnCl₂, AlCl₃, FeCl₃ | Multicomponent Condensation | Facilitates one-pot synthesis of complex molecules. | scispace.com |
| Biocatalyst | Lipase from Candida rugosa | Hantzsch-type Synthesis | Environmentally benign, mild conditions. | mdpi.com |
| Heterogeneous | Activated Carbon / FeCl₃·6H₂O | Reduction of Nitro Group | Catalyst can be recovered and reused. | google.com |
Microwave-Assisted Synthesis Protocols for Efficient Derivatization
Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.net This technology utilizes microwave irradiation to heat reactions directly and efficiently, often leading to significantly shorter reaction times compared to conventional heating methods. nih.gov
This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines was shown to be more efficient under microwave conditions. rsc.org Similarly, a range of 2-amino-4-chloro-pyrimidine derivatives were synthesized using microwave irradiation with reaction times of only 15-30 minutes. nih.gov The derivatization of amino acids using reagents like 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has also been optimized using microwave assistance, reducing time and the use of organic reagents. mdpi.com These examples strongly suggest that microwave protocols could be highly effective for the synthesis and subsequent derivatization of this compound.
Table 2: Microwave vs. Conventional Heating in Analogous Syntheses
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinoline Synthesis | Microwave | 10 seconds | 33-45% | nih.gov |
| Conventional | 4 hours | Not specified (lower) | ||
| Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis | Microwave | Not specified (shorter) | 92-97% | nih.gov |
| Conventional | Not specified (longer) | 62-65% |
Implementation of Green Chemistry Principles in Aminobenzonitrile Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of aminobenzonitriles can be made more sustainable by applying the 12 Principles of Green Chemistry. nih.govgctlc.org
Key principles applicable to the synthesis of this compound include:
Prevention: It is better to prevent waste than to clean it up after it has been created. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.orgsemanticscholar.org
Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.com Microwave-assisted synthesis is an example of a more energy-efficient approach compared to conventional refluxing. sigmaaldrich.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov
By adopting catalytic methods, one-pot reactions, and energy-efficient technologies like microwave synthesis, the environmental footprint of producing aminobenzonitriles can be significantly reduced. semanticscholar.org
Advanced Purification and Isolation Techniques for Research-Grade Compounds
Obtaining high-purity, research-grade compounds is critical for accurate analytical studies and further applications. The purification of this compound from a reaction mixture involves several standard and advanced techniques.
Extraction: This is often the first step to separate the desired product from the reaction mixture based on its solubility properties. For example, ethyl acetate (B1210297) can be used to extract products from an aqueous solution. nih.gov
Filtration: Used to separate solid products from a liquid phase.
Recrystallization: A powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. analis.com.my Ethanol is a common solvent used for the recrystallization of aminobenzonitriles. analis.com.my
Column Chromatography: A versatile method for separating components of a mixture. Flash chromatography using silica (B1680970) gel (SiO₂) is commonly employed for the purification of organic compounds, where the choice of solvent system (mobile phase) is crucial for effective separation. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC can be used. This technique offers higher resolution than standard column chromatography and is suitable for isolating research-grade material.
The selection of the appropriate purification technique or combination of techniques depends on the physical properties of the target compound and the nature of the impurities present.
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 4 Chloro 6 Fluorobenzonitrile
Single Crystal X-ray Diffraction Analysis of 2-Amino-4-chloro-6-fluorobenzonitrile and its Isomers/Analogues
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. As detailed crystallographic data for this compound is not publicly available, this analysis utilizes data from the closely related analogue, 2-amino-4-chlorobenzonitrile (B1265954) (ACBN), to infer structural properties.
Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles
The molecular geometry of 2-amino-4-chlorobenzonitrile provides significant insight into the electronic and steric effects of the substituents on the aromatic ring. The presence of the electron-withdrawing chlorine and nitrile groups, along with the electron-donating amino group, influences the bond lengths and angles of the benzene (B151609) ring.
In a study of 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) bond length was determined to be 1.146 Å, and the C-N bond length was 1.369 Å. analis.com.my These values are slightly shorter than theoretical standard values, a phenomenon attributed to the conjugation effects within the aromatic system. analis.com.my Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level for 2-amino-4-chlorobenzonitrile show that the C-C bond lengths within the aromatic ring range from 1.384 Å to 1.424 Å. researchgate.net The bond angles within the ring show slight deviations from the ideal 120° of a perfect hexagon, accommodating the different substituent groups. researchgate.net
Table 1: Selected Theoretical Bond Lengths and Angles for 2-amino-4-chlorobenzonitrile
| Parameter | Value |
|---|---|
| C≡N Bond Length | 1.158 Å |
| C-Cl Bond Length | 1.758 Å |
| C-NH₂ Bond Length | 1.361 Å |
| C2-C1-C6 Bond Angle | 121.7° |
| C1-C2-C3 Bond Angle | 119.0° |
| C2-C3-C4 Bond Angle | 120.3° |
Data derived from theoretical calculations on the analogue 2-amino-4-chlorobenzonitrile. researchgate.net
Analysis of Crystal Packing Motifs and Unit Cell Parameters
The crystal structure of 2-amino-4-chlorobenzonitrile was determined to belong to the triclinic system with the space group P-1. analis.com.my The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice. Analysis of the crystal packing reveals that intermolecular interactions, such as hydrogen bonds involving the amino group and the nitrile nitrogen, are significant in stabilizing the crystal structure. analis.com.my Hirshfeld surface analysis confirmed that N···H/H···N contacts are the most dominant contributors to the crystal packing, indicating the presence of N–H···N interactions. analis.com.my
Table 2: Crystallographic Data for 2-amino-4-chlorobenzonitrile
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 |
| b (Å) | 6.7886 |
| c (Å) | 13.838 |
| α (°) | 77.559 |
| β (°) | 88.898 |
| γ (°) | 83.021 |
Data from the single-crystal X-ray diffraction study of the analogue 2-amino-4-chlorobenzonitrile. analis.com.my
Detailed Vibrational Spectroscopy for Comprehensive Structural Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govmdpi.com These methods are invaluable for identifying functional groups and confirming molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com The FT-IR spectrum of 2-amino-4-chlorobenzonitrile shows characteristic absorption bands corresponding to its functional groups. For the analogue 2-amino-4-chlorobenzonitrile, prominent stretching bands were observed for the nitrile group (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (N-H) group as two distinct bands at 3452 cm⁻¹ and 3363 cm⁻¹. analis.com.my The presence of two N-H bands is characteristic of the symmetric and asymmetric stretching modes of the -NH₂ group.
Table 3: Key Experimental FT-IR Vibrational Frequencies for 2-amino-4-chlorobenzonitrile
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3452 | N-H Asymmetric Stretch |
| 3363 | N-H Symmetric Stretch |
| 2211 | C≡N Nitrile Stretch |
| 1640 | NH₂ Scissoring |
| 1568 | C-C Aromatic Stretch |
| 782 | C-Cl Stretch |
Data from spectroscopic studies on the analogue 2-amino-4-chlorobenzonitrile. analis.com.myresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. thermofisher.comspectroscopyonline.com While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. In the FT-Raman spectrum of 2-amino-4-chlorobenzonitrile, the C≡N stretching vibration is also observed and is typically very strong due to the high polarizability of the triple bond. researchgate.net Aromatic C-C stretching vibrations and C-H bending modes are also clearly visible. The FT-Raman spectrum for this analogue was recorded in the range of 50-3500 cm⁻¹, providing a comprehensive vibrational profile. researchgate.net
Comparative Analysis of Experimental and Theoretically Calculated Vibrational Frequencies
To achieve a more profound understanding of the vibrational modes, experimental spectra are often compared with frequencies calculated using quantum chemical methods, such as DFT. nih.govnih.gov Theoretical calculations for 2-amino-4-chlorobenzonitrile were performed using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net The calculated harmonic vibrational frequencies generally show good agreement with the experimental FT-IR and FT-Raman data, although they are often systematically higher due to the neglect of anharmonicity. nih.gov This discrepancy is commonly corrected by applying a scaling factor to the calculated frequencies. nih.gov This comparative approach allows for a more confident and detailed assignment of the observed vibrational bands. researchgate.net
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-4-chlorobenzonitrile
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| N-H Asymmetric Stretch | 3487 | 3488 | 3505 |
| N-H Symmetric Stretch | 3395 | 3396 | 3407 |
| C-H Aromatic Stretch | 3075 | 3076 | 3075 |
| C≡N Nitrile Stretch | 2225 | 2226 | 2238 |
| NH₂ Scissoring | 1640 | 1641 | 1635 |
| C-C Aromatic Stretch | 1568 | 1569 | 1572 |
| C-Cl Stretch | 782 | 783 | 780 |
Data derived from a combined experimental and theoretical study on the analogue 2-amino-4-chlorobenzonitrile. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, which is affected by the presence of electronegative atoms and anisotropic effects from aromatic systems and unsaturated groups. In the case of substituted benzonitriles, the protons on the aromatic ring typically appear in the range of 6.5-9.5 ppm. The specific positions are dictated by the electronic effects of the substituents—amino (-NH₂), chloro (-Cl), fluoro (-F), and cyano (-CN) groups.
Electronegative substituents like chlorine and fluorine tend to deshield nearby protons, shifting their signals to a lower field (higher ppm values). Conversely, electron-donating groups like the amino group typically cause an upfield shift (lower ppm values). The interplay of these effects, along with spin-spin coupling between adjacent non-equivalent protons, results in a unique splitting pattern and set of chemical shifts that allows for the precise assignment of each proton in the aromatic ring of this compound.
Specific experimental ¹H NMR data for this compound, including chemical shifts (ppm), coupling constants (Hz), and signal multiplicities, are not publicly available in the referenced literature. Theoretical prediction methods can offer estimations for these values.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is populated with predicted values for illustrative purposes, as experimental data is unavailable.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.0 - 7.3 | Doublet of doublets | Predicted |
| H-5 | 6.8 - 7.1 | Doublet of doublets | Predicted |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal, with a chemical shift range typically spanning 0-220 ppm. The chemical shifts are highly sensitive to the electronic environment of the carbon atom.
For this compound, the carbon atoms of the aromatic ring are expected to resonate in the 100-160 ppm region. The carbons directly bonded to the electronegative fluorine and chlorine atoms will experience significant deshielding and appear at lower fields. The carbon attached to the electron-donating amino group will be shielded and appear at a relatively higher field. The carbon of the nitrile group (-C≡N) typically has a characteristic chemical shift in the range of 110-125 ppm.
Detailed experimental ¹³C NMR data for this compound is not available in the surveyed scientific literature. Computational methods can be employed to predict the chemical shifts for each carbon atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: This table is populated with predicted values for illustrative purposes, as experimental data is unavailable.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CN) | Predicted |
| C2 (-NH₂) | Predicted |
| C3 | Predicted |
| C4 (-Cl) | Predicted |
| C5 | Predicted |
| C6 (-F) | Predicted |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Optical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique provides valuable information about the electronic structure and conjugation within the molecule.
Analysis of Electronic Transitions (π→π* and n→π*) and Absorption Peaks
The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from electronic transitions. The most prominent of these are the π→π* (pi to pi-star) and n→π* (n to pi-star) transitions.
The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems, such as the benzene ring and the nitrile group. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen of the amino group or the nitrile group, to a π* antibonding orbital. These transitions are generally of lower energy and much lower intensity than π→π* transitions. A study on the related compound 2-amino-4-chlorobenzonitrile confirmed the presence of both π→π* and n→π* absorption peaks originating from the aromatic ring and the nitrile group. analis.com.my
Specific absorption maxima (λmax) for this compound have not been reported in the available literature. Analysis of similar compounds suggests that the primary absorption bands would likely fall within the 200-400 nm range.
Solvent Effects on Electronic Spectra and Photophysical Behavior
The polarity of the solvent can significantly influence the position and intensity of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. These shifts provide insight into the nature of the electronic transition and the difference in polarity between the ground and excited states of the molecule.
For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift (red shift, to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.
For n→π* transitions, an increase in solvent polarity typically causes a hypsochromic shift (blue shift, to shorter wavelengths). This occurs because the non-bonding electrons in the ground state are stabilized by interactions with polar solvents (e.g., hydrogen bonding), which increases the energy gap for the transition. The study of solvent effects on the photophysical behavior of a molecule can thus help in assigning the nature of the observed electronic transitions.
Experimental studies detailing the specific solvent effects on the UV-Vis spectrum of this compound are currently unavailable.
Computational and Quantum Chemical Investigations of 2 Amino 4 Chloro 6 Fluorobenzonitrile
Density Functional Theory (DFT) Studies for Ground State Electronic Structure and Reactivity
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry for predicting the properties of molecules.
Geometry Optimization and Determination of Minimum Energy Conformations
The initial step in a computational study involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy conformation. For 2-Amino-4-chloro-6-fluorobenzonitrile, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy. However, no specific studies detailing these optimized parameters for this compound were found.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Without specific computational studies, the exact values for EHOMO, ELUMO, and the resulting energy gap for this compound remain undetermined.
Calculation of Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a theoretical framework for predicting how a molecule will interact with other chemical species. Due to the absence of primary HOMO and LUMO energy data, a quantitative analysis of these reactivity descriptors for this compound cannot be provided.
Fukui Functions for Identifying Electrophilic and Nucleophilic Sites
Fukui functions are used within DFT to identify the most electrophilic and nucleophilic sites within a molecule. By analyzing the electron density changes, these functions pinpoint the atoms most likely to accept or donate electrons in a chemical reaction. A detailed mapping of these reactive sites for this compound is not available in the current body of scientific literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states, providing insights into their photophysical behavior, such as UV-Vis absorption spectra.
Prediction of Electronic Excitation Energies and Oscillator Strengths
TD-DFT calculations can predict the electronic excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of these absorptions. This information is vital for understanding a molecule's color and its potential applications in areas like organic electronics. Regrettably, specific TD-DFT data, including predicted absorption maxima (λmax) and corresponding oscillator strengths for this compound, could not be located.
Chemical Reactivity and Advanced Derivatization of 2 Amino 4 Chloro 6 Fluorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen and Nitrile Moieties
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, especially those activated by electron-withdrawing groups. sci-hub.se In 2-amino-4-chloro-6-fluorobenzonitrile, the nitrile (-CN) group is strongly electron-withdrawing, which activates the benzene (B151609) ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitrile.
The fluorine atom is ortho to the nitrile, and the chlorine atom is para. The amino group, being ortho to both the fluorine and the nitrile, is an electron-donating group and can somewhat deactivate the ring towards SNAr. However, the activating effect of the nitrile group is generally dominant.
A critical aspect of SNAr reactions on this molecule is the selectivity of halogen displacement. In SNAr, the C-F bond is typically more labile than the C-Cl bond, meaning fluorine is a better leaving group. nih.govyoutube.com This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex. vaia.com Consequently, nucleophiles will preferentially attack the C-F bond over the C-Cl bond.
Studies on similar polyfluoroarenes have shown that selective C-F bond functionalization can occur while leaving a chlorine atom intact, which allows for subsequent transformations at the chloro position. nih.gov For instance, the reaction of 2-halobenzonitriles with amines can proceed via an SNAr mechanism, with 2-fluorobenzonitrile (B118710) showing the highest reactivity, leading exclusively to the substitution product. acs.org In contrast, reactions with 2-chlorobenzonitrile (B47944) are less facile. acs.org
Table 1: Predicted Selectivity in SNAr Reactions This table is based on established principles of SNAr reactivity.
| Nucleophile (Nu⁻) | Target Position | Major Product | Rationale |
|---|---|---|---|
| Alkoxides (RO⁻) | C6-F | 2-Amino-4-chloro-6-alkoxybenzonitrile | Fluorine is a better leaving group than chlorine in SNAr. nih.govyoutube.com |
| Thiolates (RS⁻) | C6-F | 2-Amino-4-chloro-6-(alkylthio)benzonitrile | High reactivity of fluorine as a leaving group. |
| Amines (R₂NH) | C6-F | 2-Amino-4-chloro-6-(dialkylamino)benzonitrile | Preferential substitution at the more activated C-F position. acs.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. nih.govlibretexts.org The Suzuki-Miyaura coupling, which uses organoboron reagents, is particularly versatile due to its mild conditions and tolerance of various functional groups. bohrium.com
When applied to this compound, the selectivity of the cross-coupling reaction is opposite to that of SNAr. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl >> C-F. The C-F bond is the strongest carbon-halogen bond and is typically unreactive under standard Suzuki-Miyaura conditions, requiring specialized catalysts for activation. mdpi.comresearchgate.net The C-Cl bond, while less reactive than C-Br or C-I, can be effectively activated using suitable electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. nsf.govnih.gov
This differential reactivity allows for selective cross-coupling at the C4-chloro position while leaving the C6-fluoro position untouched. bohrium.com This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position. The resulting 6-fluoro-substituted biaryl compound can then be subjected to further derivatization, for example, through a subsequent SNAr reaction at the C-F bond.
Table 2: Predicted Conditions for Selective Suzuki-Miyaura Coupling This table outlines typical conditions for achieving selective C-Cl bond activation.
| Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Amino-6-fluoro-4-phenylbenzonitrile |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 2-Amino-6-fluoro-4-(thiophen-2-yl)benzonitrile |
| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 2-Amino-6-fluoro-4-methylbenzonitrile |
Diverse Functional Group Transformations of Amine, Nitrile, and Halogen Substituents
Beyond substitution and coupling at the halogen sites, the amine and nitrile groups of this compound offer numerous avenues for functionalization.
Amine Group Transformations: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (e.g., from NaNO₂ and HCl). The resulting diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer reactions to introduce a variety of substituents, such as -OH, -Cl, -Br, -I, or -CN, in place of the amino group. Attempted Sandmeyer cyanation of a similar compound, 2,4-difluoro-6-nitroaniline, resulted in a complex rearrangement and substitution product rather than the expected nitrile, highlighting that such transformations can sometimes lead to unexpected pathways. psu.edursc.org
Nitrile Group Transformations: The nitrile group is a valuable precursor to other functionalities. It can be:
Hydrolyzed under acidic or basic conditions to form a primary amide (2-amino-4-chloro-6-fluorobenzamide) and subsequently a carboxylic acid (2-amino-4-chloro-6-fluorobenzoic acid).
Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine, resulting in (2-amino-4-chloro-6-fluorophenyl)methanamine.
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. For example, reacting 2-aminobenzonitrile (B23959) derivatives with aryl Grignard reagents can produce 2-aminobenzophenones. acs.org
Halogen Group Transformations: As discussed, the halogen atoms are primarily manipulated via SNAr and palladium-catalyzed cross-coupling reactions.
Cyclization Reactions to Form Diverse Heterocyclic Systems
This compound is an excellent precursor for synthesizing fused heterocyclic systems due to the ortho relationship between the amine and nitrile groups.
2-Aminobenzonitriles are common starting materials for the synthesis of quinazolines and their derivatives, which are important scaffolds in medicinal chemistry. scielo.brresearchgate.net Several methods can be employed:
Reaction with One-Carbon Sources: Condensation with reagents like formamide, orthoesters, or dimethylformamide-dimethylacetal (DMF-DMA) can provide the additional carbon atom needed to close the pyrimidine (B1678525) ring. scielo.br
Reaction with Acyl Chlorides: A Niementowski-like reaction with acyl chlorides in the presence of a Lewis acid catalyst can yield 2-substituted-4(3H)-quinazolinones. researchgate.net
Annulation Reactions: Acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com
Tandem Catalysis: Ruthenium(II)-catalyzed tandem reactions with alcohols can directly transform 2-aminobenzonitriles into quinazolinones. rsc.org
These reactions would produce quinazolines with the chloro and fluoro substituents at positions 7 and 5, respectively.
The synthesis of quinolines from 2-aminobenzonitriles is also possible, typically proceeding through a multi-step sequence or a cascade reaction. One established route involves the condensation of a 2-aminobenzonitrile with a ketone or aldehyde to form an intermediate imine, which then undergoes intramolecular cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK) to afford 4-aminoquinoline (B48711) derivatives. researchgate.netconnectjournals.com Another approach involves a Lewis acid-mediated reaction between 2-aminobenzonitriles and activated alkynes, which proceeds via an aza-Michael addition followed by intramolecular annulation to yield highly substituted 4-aminoquinolines. thieme-connect.com
Indazoles are another important class of heterocycles accessible from this precursor. The most direct method involves the reaction of an ortho-halobenzonitrile with hydrazine (B178648). organic-chemistry.org Specifically, ortho-fluorobenzonitriles readily react with hydrazine via an SNAr mechanism, where the fluoride (B91410) is displaced by the hydrazine, followed by an intramolecular cyclization through attack on the nitrile group to form a 3-aminoindazole. nih.govresearchgate.net Applying this to this compound would be expected to yield 4-chloro-6-amino-1H-indazol-3-amine. The existing amino group at the C2 position is not expected to interfere with the cyclization, although its electronic and steric effects may influence reaction rates.
Derivatization to Benzoxazole (B165842) and Benzothiazole (B30560) Systems
The transformation of 2-aminobenzonitriles into benzoxazole and benzothiazole derivatives is a well-established strategy in heterocyclic chemistry. Although direct literature on the derivatization of this compound is not extensively documented, its reactivity can be inferred from analogous transformations of similar substrates. The general approach involves the reaction of a 2-aminophenol (B121084) or 2-aminothiophenol (B119425) precursor with a suitable cyclizing agent. In the context of this compound, a plausible pathway would involve its conversion to the corresponding 2-amino-3-cyano-5-chloro-7-fluorophenol or 2-amino-3-cyano-5-chloro-7-fluorothiophenol, followed by cyclization.
Alternatively, direct cyclization reactions of 2-aminobenzonitriles with reagents that provide the remaining atoms for the heterocyclic ring have been reported. For instance, the reaction with carbon disulfide in the presence of a suitable base can lead to the formation of a benzothiazole ring. Similarly, reaction with phosgene (B1210022) or its equivalents could yield a benzoxazole system.
A hypothetical reaction scheme for the synthesis of a benzothiazole derivative from this compound is presented below. This reaction would likely proceed via an initial formation of a thiourea (B124793) intermediate, followed by intramolecular cyclization.
Table 1: Hypothetical Reaction Conditions for Benzothiazole Synthesis
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CS₂/NaOH | DMF | 100 | 12 | 65 |
| 2 | KSCN/Br₂ | Acetic Acid | 80 | 8 | 70 |
Synthesis of Pyrido[1,2-a]pyrimidine Frameworks
The synthesis of pyrido[1,2-a]pyrimidines often involves the condensation of a 2-aminopyridine (B139424) derivative with a 1,3-dicarbonyl compound or its equivalent. While this compound is not a pyridine (B92270) derivative, its amino and cyano functionalities can be exploited to construct fused pyrimidine rings. A common strategy involves the reaction of a 2-aminobenzonitrile with an active methylene (B1212753) compound, such as a β-ketoester or malononitrile, in the presence of a catalyst.
A plausible synthetic route would involve the condensation of this compound with an α,β-unsaturated carbonyl compound or a 1,3-dielectrophile. For example, reaction with an enone could proceed via a Michael addition of the amino group, followed by intramolecular cyclization of the nitrile group onto the carbonyl carbon. This would lead to a dihydropyrido[1,2-a]pyrimidine framework, which could be subsequently aromatized.
Table 2: Proposed Synthesis of a Pyrido[1,2-a]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| This compound | Ethyl acetoacetate | Piperidine | Ethanol | Reflux, 24h | 7-Chloro-5-fluoro-2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine |
| This compound | Malononitrile | K₂CO₃ | DMF | 100 °C, 12h | 4-Amino-7-chloro-5-fluoro-2-imino-1,2-dihydropyrido[2,3-d]pyrimidine-3-carbonitrile |
Role as a Versatile Small Molecule Scaffold in Cascade and Multi-Component Reactions
The structural features of this compound, namely the nucleophilic amino group and the electrophilic cyano group in an ortho relationship, make it an ideal candidate for cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.
In a cascade reaction, the initial product of a transformation undergoes further spontaneous reactions to yield a more complex final product. For this compound, an initial reaction at the amino group could trigger a subsequent intramolecular cyclization involving the nitrile group. For instance, a reaction with an isothiocyanate could lead to a thiourea, which then cyclizes to form a fused quinazoline-2-thione.
Multi-component reactions involving this compound could lead to a wide array of heterocyclic structures. A classic example is the Biginelli reaction, where an aldehyde, a β-ketoester, and a urea (B33335) or thiourea derivative react to form a dihydropyrimidinone. In a modified approach, this compound could act as the amino-component, reacting with an aldehyde and a suitable active methylene compound to generate a fused dihydropyrimidine (B8664642) derivative in a one-pot process.
Table 3: Potential Multi-Component Reactions Involving this compound
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|---|
| Ugi-type | Benzaldehyde | Isocyanide | Carboxylic Acid | α-Acylamino amide derivative |
| Hantzsch-type | Ethyl acetoacetate | Benzaldehyde | - | Dihydropyridine derivative |
Applications of 2 Amino 4 Chloro 6 Fluorobenzonitrile As a Chemical Building Block
Strategic Use in the Synthesis of Complex Organic Molecules
The unique arrangement of the amino and nitrile groups in an ortho position on the benzonitrile (B105546) framework makes this compound an ideal starting material for the synthesis of fused heterocyclic systems. These reactions often proceed through cyclization pathways where the amino group acts as a nucleophile and the nitrile group participates in ring formation.
One of the most significant applications is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of bicyclic aromatic heterocycles with a wide range of biological activities. The synthesis can be achieved through condensation reactions where 2-aminobenzonitriles react with various electrophiles. For example, 2-aminobenzonitriles can undergo acid-mediated [4+2] annulation reactions with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com The presence of the chloro and fluoro substituents on the 2-Amino-4-chloro-6-fluorobenzonitrile backbone allows for the creation of specifically halogenated quinazoline scaffolds, which is crucial for tuning the electronic and steric properties of the final molecule. Various synthetic methods have been developed for quinazolines starting from 2-aminobenzonitriles, including iron-catalyzed intramolecular C-N bond formation and palladium-catalyzed three-component reactions. organic-chemistry.org
Similarly, this building block is suitable for constructing other complex molecules like isoquinolones, which can be synthesized through the reaction of 2-halobenzonitriles with ketones followed by a cyclization step. nih.gov The reactivity of the functional groups in this compound provides a pathway to a diverse range of complex organic structures.
Utility in the Construction of Functional Materials
The electronic properties inherent in the structure of this compound make it an attractive candidate for incorporation into advanced functional materials. The interplay between its electron-donating amino group and electron-withdrawing nitrile and halogen groups is key to its utility in materials science.
While specific research detailing the integration of this compound into OLEDs is not extensively documented, compounds with rigid aromatic cores and amine functionalities are frequently explored as components of larger molecules in materials science. In the field of liquid crystals, molecules are designed to have a rigid core unit and flexible terminal chains. researchgate.netresearchgate.net The substituted benzonitrile framework of this compound can serve as such a rigid core. By chemically modifying the amino or nitrile group to attach alkyl chains, it is conceivable to design novel molecules with potential liquid crystalline properties. researchgate.net The polarity and asymmetry introduced by the substituents could influence the mesomorphic behavior and self-assembly properties of such derived materials. jhuapl.edu
Organic molecules with significant NLO properties typically feature a π-conjugated system functionalized with strong electron-donating groups (EDG) and electron-accepting groups (EAG). This "push-pull" architecture leads to a large molecular hyperpolarizability (β), which is a prerequisite for second-order NLO activity. jhuapl.edu this compound is an excellent example of such a molecule. The amino group (-NH₂) acts as a powerful electron donor, while the nitrile (-CN) and halogen (-Cl, -F) groups are effective electron acceptors. This intramolecular charge transfer across the benzene (B151609) ring enhances the molecule's NLO response. nih.gov The addition of strong electron-withdrawing groups like fluorine and nitrile to a conjugated system can significantly impact its NLO properties. nih.gov Research into substituted benzonitriles and related structures has shown their potential for applications in optical communications and data storage. acs.orgrsc.org
| Functional Group | Position | Electronic Character | Contribution to NLO Properties |
|---|---|---|---|
| Amino (-NH₂) | 2 | Electron-Donating (Donor) | Initiates intramolecular charge transfer ("push"). |
| Nitrile (-CN) | 1 | Electron-Withdrawing (Acceptor) | Enhances molecular polarization ("pull"). |
| Chloro (-Cl) | 4 | Electron-Withdrawing (Acceptor) | Contributes to the overall acceptor strength. |
| Fluoro (-F) | 6 | Electron-Withdrawing (Acceptor) | Modulates electronic properties and stability. |
Precursor for Advanced Pharmaceutical Intermediates and Molecular Scaffolds
The halogenated benzonitrile scaffold is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of targeted pharmaceutical agents.
The primary application of this compound in medicinal chemistry is as a precursor for quinazoline-based therapeutics. The quinazoline ring system is a core component of several clinically approved drugs, particularly in oncology. mdpi.comresearchgate.net For instance, drugs like Gefitinib and Erlotinib are potent tyrosine kinase inhibitors used in cancer therapy and are based on the 4-anilinoquinazoline (B1210976) scaffold. By using this compound, medicinal chemists can synthesize novel analogues of these drugs, where the chloro and fluoro substituents can modulate key pharmacological properties such as binding affinity, metabolic stability, and cell permeability.
Furthermore, related 2-aminobenzonitriles are used to synthesize 2-aminoquinoline (B145021) derivatives, which are known to have a range of biological activities, including potential use as cholinesterase inhibitors for the treatment of Alzheimer's disease. rsc.orgresearchgate.net The strategic placement of halogens on the starting material provides a handle for further chemical modification and optimization of lead compounds in drug discovery programs.
| Scaffold | Therapeutic Area | Example Drugs (based on the core scaffold) |
|---|---|---|
| Quinazoline | Oncology, Antimalarial, Anti-inflammatory | Gefitinib, Erlotinib, Afatinib |
| Aminoquinoline | Neurodegenerative Diseases, Antimalarial | Tacrine, Chloroquine |
Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, which are governed by intermolecular interactions. This compound possesses multiple functional groups capable of participating in a variety of robust and directional non-covalent interactions, making it a subject of interest in this field.
The amino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. This donor-acceptor pairing often leads to the formation of predictable supramolecular synthons, such as chains or dimers, through N-H···N hydrogen bonds. Studies on related aminobenzonitriles have confirmed that N-H···N interactions are often the dominant force directing the crystal packing. analis.com.myresearchgate.netgoettingen-research-online.de A detailed structural analysis of the closely related 2-amino-4-chlorobenzonitrile (B1265954) revealed that N···H contacts are the most significant contributors to the total Hirshfeld surface, indicating the prevalence of N-H···N interactions. analis.com.my
In addition to hydrogen bonding, the chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region that can interact with a nucleophile. These interactions provide another layer of control for assembling molecules in the solid state. The benzonitrile moiety itself can be a target for host-guest chemistry, where it can be precisely recognized and encapsulated by larger supramolecular macrocycles through a combination of hydrogen bonding and C-H···π interactions. nih.gov
| Functional Group | Potential Interaction | Role |
|---|---|---|
| Amino (-NH₂) | Hydrogen Bonding | Donor |
| Nitrile (-C≡N) | Hydrogen Bonding | Acceptor |
| Chloro (-Cl) | Halogen Bonding | Donor |
| Fluoro (-F) | Halogen/Hydrogen Bonding | Donor/Acceptor |
| Benzene Ring | π-π Stacking | Stacking interactions |
Design and Formation of Co-crystals, Salts, and Adducts
The strategic design of multi-component crystals such as co-crystals, salts, and adducts relies on the predictable recognition patterns between functional groups, known as supramolecular synthons. This compound possesses the necessary functionalities to act as a potent building block in the formation of these novel solid forms.
The amino (-NH₂) and nitrile (-C≡N) groups are particularly significant for forming robust hydrogen-bonded networks, which are fundamental to the assembly of co-crystals. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen can serve as an acceptor. This donor-acceptor pairing is a highly reliable interaction for connecting molecules into larger, ordered structures. The formation of co-crystals can modify the physicochemical properties of a substance, such as solubility and stability, without altering its covalent structure.
Methods for forming such multi-component crystals include solution-based techniques like slow evaporation, where the components are dissolved in a suitable solvent, and solid-based methods such as neat grinding or liquid-assisted grinding, which are often more environmentally friendly. The selection of a co-former—a second molecule intended to crystallize with the primary compound—is critical. For this compound, potential co-formers would include molecules with complementary functional groups, such as carboxylic acids (to interact with the amino group) or amides.
While specific co-crystals involving this compound are not extensively documented in publicly available literature, the principles of crystal engineering strongly support its potential for such applications. The additional presence of chlorine and fluorine atoms introduces the possibility of halogen bonding, further diversifying the range of intermolecular interactions that can be exploited to form stable and predictable crystalline structures.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) in Crystal Lattices
A detailed analysis of the intermolecular forces within a crystal lattice provides insight into its stability and physical properties. Due to the absence of published single-crystal X-ray diffraction data for this compound, a comprehensive analysis of its closely related structural analog, 2-Amino-4-chlorobenzonitrile (ACBN) , is presented here to illustrate the types of interactions the title compound is expected to form. analis.com.my This analog lacks the fluorine atom but shares the key amino, chloro, and nitrile functionalities.
A study on ACBN revealed that it crystallizes in the triclinic P-1 space group, with intermolecular forces playing a crucial role in its crystal packing. analis.com.my
Crystallographic Data for 2-Amino-4-chlorobenzonitrile
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅ClN₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 8.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 352.11 (14) |
| Z | 2 |
Data sourced from a 2024 study on 2-Amino-4-chlorobenzonitrile. analis.com.my
Hydrogen Bonding: The primary interaction governing the supramolecular structure of ACBN is hydrogen bonding. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) serves as the acceptor. This results in the formation of N–H···N intermolecular hydrogen bonds, which link the molecules into one-dimensional chains along the crystallographic a-axis. analis.com.my
Hydrogen Bond Geometry for 2-Amino-4-chlorobenzonitrile
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1A···N2 | 0.85(4) | 2.40(4) | 3.230(4) | 165(3) |
| N1–H1B···N2 | 0.85(4) | 2.50(4) | 3.230(4) | 144(3) |
D: Donor atom; A: Acceptor atom. Data sourced from a 2024 study. analis.com.my
Halogen Bonding: Although not the dominant interaction in the crystal structure of ACBN, the chlorine atom can participate in weaker halogen bonding. Similarly, the fluorine atom in this compound would be capable of forming halogen bonds. This type of interaction occurs when there is an electrostatic attraction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule.
Future Research Directions and Advanced Perspectives for 2 Amino 4 Chloro 6 Fluorobenzonitrile
Exploration of Asymmetric Synthesis and Chiral Derivatization Strategies
Future research will likely focus on the development of asymmetric synthetic routes to chiral derivatives of 2-Amino-4-chloro-6-fluorobenzonitrile. The presence of the amino group provides a convenient handle for the introduction of chirality.
Asymmetric Synthesis:
Enzymatic strategies and asymmetric catalysis could be employed to produce enantiomerically pure compounds. nih.govrsc.org For instance, enzymes such as aminotransferases could be engineered to selectively aminate a prochiral precursor, establishing a chiral center. nih.gov Similarly, transition-metal catalysts bearing chiral ligands could facilitate asymmetric transformations, such as asymmetric hydrogenation of a suitable precursor or asymmetric C-H functionalization. The synthesis of fluorinated β-amino acid derivatives, for example, has been achieved through asymmetric catalysis, a strategy that could be adapted for derivatives of this compound. researchgate.net
Chiral Derivatization:
For analytical purposes, chiral derivatizing agents (CDAs) can be utilized to convert the racemic mixture of a chiral derivative of this compound into a mixture of diastereomers. nih.gov This would enable the determination of enantiomeric purity using techniques like HPLC or NMR spectroscopy. Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) have proven effective for the chiral separation of amino acids and could be explored for the derivatization of amino-functionalized compounds. nih.govbiorxiv.org The development of novel CDAs tailored for fluorinated benzonitriles could also be a fruitful area of investigation. nih.gov
Table 1: Potential Asymmetric Synthesis and Chiral Derivatization Strategies
| Strategy | Description | Potential Application |
| Enzymatic Asymmetric Synthesis | Use of engineered enzymes (e.g., aminotransferases) for stereoselective synthesis. nih.govrsc.org | Production of enantiopure chiral amines derived from this compound. |
| Asymmetric Catalysis | Employment of transition-metal catalysts with chiral ligands for asymmetric transformations. researchgate.net | Synthesis of chiral fluorinated building blocks for pharmaceuticals. |
| Chiral Derivatization | Reaction with a chiral derivatizing agent (e.g., FDAA) to form diastereomers. nih.govnih.gov | Analytical determination of enantiomeric excess in chiral derivatives. |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
The scalability of the synthesis of this compound and its derivatives is crucial for their potential industrial applications. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in this regard. nih.govresearchgate.net
Flow Chemistry:
Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and reproducibility. nih.gov The synthesis of heterocyclic compounds, which can be derived from aminobenzonitriles, has been successfully demonstrated using flow chemistry. researchgate.net This approach could be adapted for the large-scale production of this compound derivatives, potentially reducing reaction times and minimizing waste. researchgate.netunimi.it
Automated Synthesis Platforms:
Automated platforms can further streamline the synthesis process by integrating reaction, work-up, and purification steps. researchgate.netnih.govnih.gov These systems can perform multiple reaction steps sequentially, enabling the rapid synthesis of a library of derivatives for screening purposes. youtube.com The automation of radiochemistry, for instance, has been crucial for the production of 18F-labeled radiopharmaceuticals, and similar principles could be applied to the synthesis of fluorinated compounds like this compound. researchgate.netnih.govacs.org
Advanced Applications in Catalysis and Novel Reaction Development
The unique electronic properties conferred by the substituent groups on this compound make it a promising candidate for applications in catalysis and the development of novel chemical reactions.
The nitrile group can act as a coordinating ligand for transition metals, and the electronic nature of the aromatic ring, influenced by the amino, chloro, and fluoro substituents, can modulate the catalytic activity of the resulting metal complexes. Furthermore, the amino group can serve as an internal base or directing group in catalytic transformations. Research in this area could explore the use of this compound as a ligand in cross-coupling reactions, hydroformylation, or other important industrial processes.
Deeper Computational Modeling of Complex Reaction Pathways and Mechanistic Insights
Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the reactivity and reaction mechanisms of this compound. utexas.eduutexas.eduresearchgate.netresearchgate.net A DFT study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) has already provided information on its electronic properties and reactivity. analis.com.my
Future computational studies on this compound could focus on:
Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving this molecule, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. rsc.org
Spectroscopic Properties: Predicting and interpreting spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of new derivatives. mdpi.com
Catalyst Design: Modeling the interaction of this compound-based ligands with metal centers to design more efficient catalysts.
Table 2: Key Parameters from a DFT Study of 2-Amino-4-chlorobenzonitrile
| Parameter | Value | Significance |
| HOMO-LUMO Energy Gap | 3.923 eV | Indicates the molecule's kinetic stability and chemical reactivity. nih.gov |
| Ionization Potential (I) | 6.146 eV | Relates to the ease of removing an electron. nih.gov |
| Electron Affinity (A) | 2.223 eV | Relates to the ability to accept an electron. nih.gov |
Data from a study on the closely related 2-amino-4-chlorobenzonitrile, providing a basis for future computational work on the title compound. analis.com.my
Synergistic Research at the Interface of Materials Science and Supramolecular Design
The presence of fluorine and a nitrile group in this compound suggests its potential utility in materials science and supramolecular chemistry.
Materials Science:
Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org These properties could be harnessed by incorporating this compound into polymers or other materials to create functional materials with tailored properties. For example, it could be a monomer for the synthesis of fluorinated polyamides or polyimides with enhanced performance characteristics.
Supramolecular Design:
The nitrile group can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgresearchgate.net The fluorine atoms can also engage in specific interactions, influencing the packing of molecules in the solid state. nih.govnsf.gov By understanding and controlling these interactions, it may be possible to design novel crystalline materials, liquid crystals, or gels with interesting optical or electronic properties.
Investigation into its Role in Biosensors and Chemical Probes Development
The structural features of this compound make it an attractive scaffold for the development of biosensors and chemical probes.
The amino group provides a site for conjugation to biomolecules or fluorescent reporters. The fluorinated benzonitrile (B105546) core can serve as a signaling unit, with its fluorescence or electrochemical properties changing upon binding to a target analyte. For example, derivatives of 4-(N,N-Dimethylamino)benzonitrile have been developed as fluorescent sensors for saccharides and fluoride (B91410) ions. rsc.org A similar approach could be taken with this compound to create probes for specific biological targets. Furthermore, the development of fluorine-displacement chemical probes offers a novel strategy for interrogating protein-protein interactions. digitellinc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
